An In-Depth Technical Guide to the Physicochemical Properties of (2-Adamantylmethyl)amine Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of (2-Adamantylmethyl)amine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of (2-Adamantylmethyl)amine hydrochloride, a novel adamantane derivative. Due to the limited availability of direct experimental data for this specific compound, this guide employs a predictive approach grounded in the well-documented properties of its structural isomers and analogs, primarily 1-adamantanamine hydrochloride and 2-adamantanamine hydrochloride. We present a systematic comparison of these analogs to establish a robust framework for estimating the key physicochemical parameters of the target molecule, including its molecular structure, melting point, solubility, and pKa. Furthermore, this document outlines a comprehensive experimental workflow for the full physicochemical characterization of (2-Adamantylmethyl)amine hydrochloride, providing detailed, field-proven protocols for essential analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel adamantane-based compounds.
Introduction: The Adamantane Scaffold in Modern Chemistry
The adamantane moiety, a rigid, tricyclic hydrocarbon, has garnered significant interest in medicinal chemistry and materials science. Its unique cage-like structure imparts a combination of high thermal stability, lipophilicity, and metabolic resistance to molecules, making it a valuable scaffold in drug design and polymer chemistry.[1][2] Adamantane derivatives have found clinical applications as antiviral and neuroprotective agents, highlighting the therapeutic potential of this versatile structural motif.[3][4]
(2-Adamantylmethyl)amine hydrochloride is a primary amine hydrochloride salt featuring the adamantane cage linked to an aminomethyl group at the 2-position. This structural arrangement, with a methylene spacer between the bulky adamantane core and the primary amine, is anticipated to confer distinct physicochemical properties compared to its direct amine analogs. Understanding these properties is paramount for predicting its behavior in biological systems and for the rational design of formulation and delivery strategies.
Comparative Analysis of Adamantane Amine Analogs
To establish a predictive baseline for the physicochemical properties of (2-Adamantylmethyl)amine hydrochloride, we first examine the known characteristics of its closest structural analogs: 1-adamantanamine hydrochloride and 2-adamantanamine hydrochloride. The key difference lies in the point of attachment of the amine group to the adamantane cage.
| Property | 1-Adamantanamine Hydrochloride | 2-Adamantanamine Hydrochloride |
| CAS Number | 665-66-7 | 10523-68-9 |
| Molecular Formula | C₁₀H₁₈ClN | C₁₀H₁₈ClN |
| Molecular Weight | 187.71 g/mol | 187.71 g/mol |
| Appearance | White crystalline solid | White to off-white crystalline powder |
| Melting Point | >300 °C (decomposes)[5][6] | >300 °C[7] |
| Solubility | Soluble in water[5][6] | Slightly soluble in water, DMSO, and Methanol[7] |
The high melting points of both 1- and 2-adamantanamine hydrochloride are characteristic of the rigid and highly symmetrical adamantane cage, which allows for efficient crystal lattice packing.[2] The difference in solubility, with the 1-substituted isomer being more water-soluble, can be attributed to the differing steric hindrance around the amine group, which affects solvation.
Predicted Physicochemical Properties of (2-Adamantylmethyl)amine Hydrochloride
Based on the established properties of its analogs and theoretical considerations of its unique structure, we can predict the core physicochemical properties of (2-Adamantylmethyl)amine hydrochloride.
| Property | Predicted Value / Characteristic | Justification |
| Molecular Formula | C₁₁H₂₀ClN | Addition of a methylene (-CH₂) group to the adamantanamine structure. |
| Molecular Weight | 201.74 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for amine hydrochloride salts. |
| Melting Point | 280-300 °C | The introduction of a methylene spacer is expected to disrupt the crystal lattice symmetry compared to the direct amine analogs, likely resulting in a slightly lower, yet still high, melting point. The introduction of alkyl groups into the adamantane nucleus can lead to a significant drop in melting point.[8] |
| Solubility | Moderately soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol). | The methylene spacer increases the distance between the lipophilic adamantane cage and the hydrophilic amine group, which may enhance interactions with water molecules compared to the more sterically hindered 2-adamantanamine. The overall increase in hydrocarbon content will likely make it less soluble than 1-adamantanamine HCl but more soluble than 2-adamantanamine HCl in aqueous media. The presence of the polar amine hydrochloride group will confer solubility in polar organic solvents.[9] |
| pKa | ~10.2 - 10.6 | The pKa of a primary alkylamine is typically around 10.6. The electron-donating effect of the adamantylmethyl group is expected to be similar to other alkyl groups, resulting in a pKa in this range. For comparison, the pKa of benzylamine is 9.33, reflecting the electron-withdrawing nature of the phenyl ring.[10][11] |
Experimental Workflow for Physicochemical Characterization
A systematic approach is essential for the definitive characterization of a new chemical entity like (2-Adamantylmethyl)amine hydrochloride. The following workflow outlines the logical progression of experiments.
Caption: Experimental workflow for the synthesis and physicochemical characterization of (2-Adamantylmethyl)amine hydrochloride.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline compound.
Protocol:
-
Sample Preparation: A small amount of the dry (2-Adamantylmethyl)amine hydrochloride powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.[12]
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
An initial rapid heating is performed to determine an approximate melting range.
-
A second, slower determination is conducted with a heating rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the approximate melting point.[4]
-
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: Determining the aqueous solubility is crucial for understanding the potential bioavailability and for developing suitable formulations. The shake-flask method is considered the gold standard for determining equilibrium solubility.
Protocol:
-
Preparation of Media: Prepare buffered solutions at pH 1.2, 4.5, and 6.8 to mimic physiological conditions.
-
Sample Addition: Add an excess amount of (2-Adamantylmethyl)amine hydrochloride to a known volume of each buffer in separate sealed vials to create a saturated solution.
-
Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
At various time points, aliquots are withdrawn and filtered through a 0.45 µm filter to remove undissolved solids.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Equilibrium Confirmation: Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
pKa Determination (Potentiometric Titration)
Rationale: The pKa value is essential for predicting the ionization state of the molecule at different pH values, which influences its solubility, permeability, and receptor interactions.
Protocol:
-
Sample Preparation: A precisely weighed amount of (2-Adamantylmethyl)amine hydrochloride is dissolved in a known volume of deionized water.
-
Titration: The solution is titrated with a standardized solution of sodium hydroxide (NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Characterization
Rationale: NMR spectroscopy is the most powerful technique for elucidating the molecular structure by providing detailed information about the chemical environment of each proton and carbon atom.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[13]
-
¹H NMR Analysis:
-
The ¹H NMR spectrum is acquired.
-
Expected Signals:
-
A broad singlet for the -NH₃⁺ protons (this signal may exchange with D₂O).
-
A signal for the -CH₂- protons adjacent to the amine group, expected to be downfield due to the electron-withdrawing effect of the nitrogen.
-
A complex pattern of signals corresponding to the protons of the adamantane cage.
-
-
-
¹³C NMR Analysis:
-
The ¹³C NMR spectrum is acquired.
-
Expected Signals:
-
A signal for the -CH₂- carbon adjacent to the amine group.
-
Distinct signals for the non-equivalent carbons of the 2-substituted adamantane cage.
-
-
-
Data Interpretation: The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure of (2-Adamantylmethyl)amine hydrochloride.
Rationale: FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed as a solid using an attenuated total reflectance (ATR) accessory.
-
Spectral Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Expected Absorption Bands:
-
N-H Stretching: A broad band in the region of 3000-2800 cm⁻¹ characteristic of an amine salt (-NH₃⁺).
-
N-H Bending: A medium to strong band around 1600-1500 cm⁻¹.
-
C-H Stretching: Sharp bands just below 3000 cm⁻¹ corresponding to the C-H bonds of the adamantane cage and methylene group.
-
C-N Stretching: A weak to medium band in the 1250-1020 cm⁻¹ region.[14]
-
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Protocol:
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this amine salt.
-
Mass Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Expected Results:
-
The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [(M+H)⁺], which would be at m/z 166.16, confirming the molecular weight of the free amine (C₁₁H₁₉N).
-
Characteristic fragmentation patterns of the adamantane cage may also be observed.[15]
-
Conclusion
This technical guide has presented a comprehensive predictive analysis of the physicochemical properties of (2-Adamantylmethyl)amine hydrochloride, leveraging data from its close structural analogs. The introduction of a methylene spacer is anticipated to modulate its melting point and solubility in a predictable manner. The detailed experimental protocols provided herein offer a robust framework for the empirical validation of these predictions and the complete characterization of this novel adamantane derivative. This foundational knowledge is critical for advancing the scientific understanding and potential applications of (2-Adamantylmethyl)amine hydrochloride in various fields of chemical and pharmaceutical research.
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